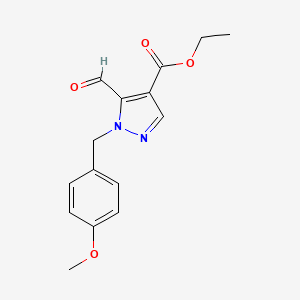![molecular formula C10H16O4 B8600850 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde](/img/structure/B8600850.png)
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is a chemical compound characterized by its unique spiro structure, which includes a 1,4-dioxa-spiro[45]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde typically involves the formation of the spiro ring system followed by the introduction of the acetaldehyde group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spiro ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol.
Scientific Research Applications
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The spiro structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the ring size and functional groups.
1,3-Dioxane derivatives: These compounds share the 1,3-dioxane ring but lack the spiro configuration.
1,3-Dithiane derivatives: These compounds contain sulfur atoms in the ring, offering different chemical properties.
Uniqueness
2-(8-hydroxy-1,4-dioxaspiro[45]decan-8-yl)acetaldehyde is unique due to its specific spiro structure and the presence of both hydroxyl and aldehyde functional groups
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O4/c11-6-5-9(12)1-3-10(4-2-9)13-7-8-14-10/h6,12H,1-5,7-8H2 |
InChI Key |
GMEXMBUHDACGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC=O)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
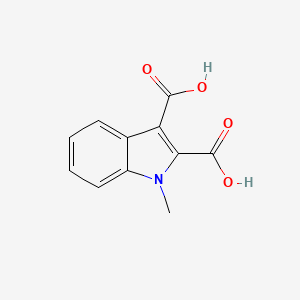
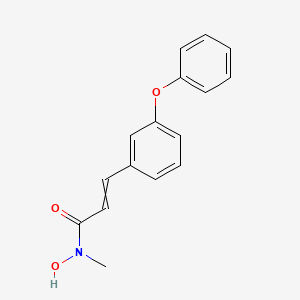




![1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane](/img/structure/B8600804.png)
![Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8600819.png)
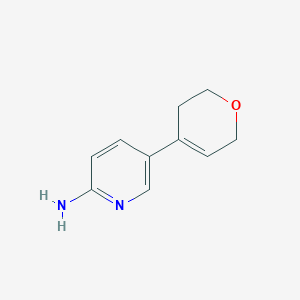
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)
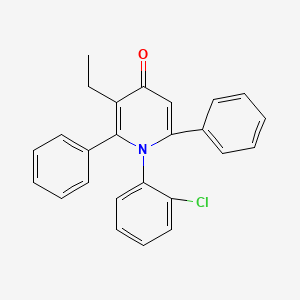
![[1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)

